CEF20 - 153045-21-7

CEF20

Catalog Number: EVT-243282
CAS Number: 153045-21-7
Molecular Formula: C₄₂H₇₄N₁₀O₁₂S
Molecular Weight: 943.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CEF20 is an HLA-A*0201-restricted epitope from cytomegalovirus pp65 (495-503).
Source

The synthesis and characterization of CEF20 have been documented in various scientific articles, particularly focusing on its production methods and applications. Key studies highlight its synthesis via catalytic processes and its potential uses in pharmaceuticals and advanced materials .

Synthesis Analysis

Methods

The synthesis of CEF20 typically involves several key steps, including the formation of the benzoxocin framework through cyclization reactions. Various methods have been explored, including:

  • Catalytic Synthesis: Utilizing cobalt(III)-carbene complexes to facilitate the formation of 1H-2-benzoxocins, which serve as precursors to CEF20. This method allows for high yields and versatility in synthesizing different derivatives .
  • N-Glycosylation Techniques: Some synthetic routes incorporate N-glycosylation as a crucial step, installing sugar moieties onto nucleobases, which can be part of the broader synthesis strategy for compounds related to CEF20 .

Technical Details

The efficiency of these synthetic routes is often assessed using environmental factors (E-factors), which measure the waste produced during synthesis. Recent studies indicate that many synthetic methods for related compounds exhibit high E-factors, emphasizing the need for more sustainable practices in chemical synthesis .

Molecular Structure Analysis

Structure

CEF20 features a distinct molecular structure characterized by its benzoxocin core. The structural formula can be represented as follows:

C10H9NOC_{10}H_{9}NO

This indicates that it consists of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom.

Data

Crystallographic data and spectroscopic analysis (NMR, IR) provide insights into the molecular configuration and confirm the presence of functional groups typical of benzoxocins. These analyses are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Reactions

CEF20 undergoes various chemical reactions typical of benzoxocin derivatives, including:

  • Electrophilic Aromatic Substitution: This reaction allows for further functionalization of the aromatic ring.
  • Nucleophilic Attacks: The nitrogen atom in the oxazine ring can participate in nucleophilic substitution reactions.

Technical Details

The reactivity profile is influenced by the electronic nature of substituents on the benzene ring, which can enhance or diminish reactivity depending on their position and nature.

Mechanism of Action

Process

The mechanism by which CEF20 exerts its effects is still under investigation but is believed to involve interaction with specific biological targets, potentially influencing cellular pathways or acting as an inhibitor in certain enzymatic reactions.

Data

Preliminary studies suggest that CEF20 may exhibit bioactivity relevant to medicinal applications, although detailed mechanism studies are needed to elucidate its precise action at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point of CEF20 is typically reported within a specific range, indicating its solid-state stability.
  • Solubility: Solubility profiles in various solvents are critical for determining application routes in pharmaceuticals.

Chemical Properties

  • Stability: CEF20 shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity with common reagents is essential for predicting its behavior in synthetic routes.

Relevant analyses include thermal stability assessments and reactivity tests against nucleophiles and electrophiles.

Applications

CEF20 has potential applications across various scientific fields:

  • Pharmaceuticals: Its unique structure may lend itself to drug development, particularly in targeting specific biological pathways.
  • Material Science: The compound could be utilized in creating advanced materials due to its chemical properties.

Research continues to explore these applications further, aiming to harness CEF20's unique characteristics for innovative solutions in science and technology.

Introduction to CEF20: Biological Context and Research Significance

CEF20 as an HLA-A*0201-Restricted Epitope of CMV pp65 (495-503)

The immunodominance of CEF20 stems from its high-affinity interaction with the HLA-A0201 molecule, the most prevalent MHC-I allele in Caucasian populations (present in ~40% of individuals). Structural analyses reveal that the peptide binds within the HLA-A0201 groove through anchor residues at position 2 (Leucine) and the C-terminus (Valine), with solvent-exposed residues facilitating T-cell receptor (TCR) engagement [3]. This stable peptide-MHC complex enables robust CD8+ T-cell recognition, with epitope densities as low as 10–50 complexes per cell triggering T-cell activation [9].

CMV pp65 undergoes constitutive phosphorylation and localizes to the nucleus and cytoplasmic dense bodies. During viral replication, pp65 is delivered to infected cells immediately post-entry, enabling early presentation on MHC-I before viral gene expression—a strategic advantage for immune surveillance. The NLVPMVATV epitope is processed by the immunoproteasome through the LMP2 and LMP7 subunits, generating the precise C-terminus required for MHC loading [1] [3].

Immunogenicity studies demonstrate that >90% of CMV-seropositive HLA-A*0201 individuals harbor circulating CD8+ T cells specific for CEF20, constituting up to 4% of total CD8+ T cells during latency. Longitudinal tracking reveals these T cells exhibit a terminally differentiated effector memory phenotype (CD45RA⁺CCR7⁻), maintaining functionality through decades of viral persistence [2] [8].

Role in Adaptive Immunity: CD8+ T-Cell Recognition and Antigen Presentation

CEF20-specific T cells exemplify cytotoxic T lymphocyte (CTL) effector mechanisms against intracellular pathogens. Upon TCR engagement, these cells execute dual functions: (1) direct cytolysis via perforin/granzyme exocytosis and FAS/FASL interactions, and (2) cytokine-mediated suppression through IFN-γ and TNF-α secretion, which inhibits viral replication and enhances antigen presentation [4] [6].

The peptide serves as a gold standard for evaluating antigen-presenting cell (APC) competence. While dendritic cells remain the primary professional APCs, CEF20 presentation has been demonstrated in non-canonical cells under inflammatory conditions:

  • Neutrophils treated with GM-CSF/IFN-γ upregulate MHC-I and costimulatory molecules, presenting CEF20 to CD8+ T cells [9]
  • Endothelial cells exposed to IFN-γ process and present exogenous pp65-derived peptides
  • Macrophages present CEF20 during secondary infection, amplifying recall responses [6]

Table 2: Research Applications of CEF20 in Immune Monitoring

ApplicationProtocol HighlightsKey Parameters Measured
Tetramer StainingPE-conjugated HLA-A*0201/NLVPMVATV multimers; 15-min incubation at 37°CFrequency of antigen-specific T cells
Intracellular Cytokine6-hr stimulation with 1µg/mL CEF20 + brefeldin A; anti-IFN-γ/anti-TNF-α stainingPolyfunctional cytokine profiles
ELISPOT200,000 PBMCs/well + 5µg/mL CEF20; 18-hr incubation; IFN-γ spot enumerationPrecursor frequency and functional avidity
Cytotoxic Assays⁵¹Cr-release assay using CEF20-pulsed targets; 4-hr incubationPercentage specific lysis at E:T ratios
TCR Affinity MeasurementTetramer dissociation rates via antibody-mediated displacementOff-rates (kₒff) as surrogate for TCR-pMHC affinity

These standardized assays leverage CEF20 to quantify functional T-cell responses in vaccine trials (e.g., CMV glycoprotein B vaccines), hematopoietic stem cell transplantation outcomes, and cancer immunotherapy settings where CMV-specific T cells serve as therapeutic vectors [2] [3] [8].

Historical Development of CEF Control Peptide Pools in Immunological Research

The concept of CEF (CMV, EBV, Influenza) peptide pools emerged in the 1990s to address methodological gaps in human immunomonitoring. Prior approaches relied on whole antigens or live pathogens, complicating standardization. CEF pools—combining defined CD8+ T-cell epitopes from common viruses—provided:

  • Positive controls for validating T-cell functionality across assays
  • Cross-laboratory standardization for multicenter studies
  • Modular design allowing pool expansion with new epitopes [2]

CEF20 became integral to these pools following seminal work by Wills et al. (1996), who identified pp65 as the dominant target of CMV-specific CTLs and mapped the NLVPMVATV epitope using overlapping peptides and T-cell clones [3]. Its inclusion transformed translational immunology through:

  • Validation of MHC multimer technology: First-generation HLA-A*0201/NLVPMVATV tetramers (1998) enabled direct visualization of antigen-specific T cells
  • Standardization of functional assays: CEF20 responses calibrate assay sensitivity in IFN-γ ELISPOT platforms
  • Therapeutic monitoring: Serves as reference for adoptive T-cell therapy potency testing [2] [8]

Table 3: Evolution of CEF20 Utilization in Key Research Domains

PeriodResearch MilestoneImpact on CEF20 Applications
1996–2000Epitope identification (Wills et al. 1996)Foundation for epitope-specific monitoring
2001–2005MHC multimer commercialization (ProImmune, MBL)Direct ex vivo T-cell quantification in clinical samples
2006–2010Standardization of intracellular cytokine assays (Maecker et al. 2001)Functional profiling of T-cell polyfunctionality
2011–PresentTCR gene therapy targeting viral epitopes (CMV-CTL trials)Quality control for manufactured T-cell products

Contemporary studies employ CEF20 to investigate:

  • T-cell exhaustion mechanisms: PD-1/CTLA-4 dynamics in chronic infection
  • Heterologous immunity: Cross-reactivity with tumor epitopes (e.g., melanoma-associated antigens)
  • Non-classical antigen presentation: Role of HLA-E and HLA-G in CEF20 presentation [3] [9]

Table 4: CEF20 Specifications Across Commercial Sources

VendorCatalog NumberSize OptionsPrice RangeKey Documentation Provided
MedChemExpressHY-P178050mg, 100mg, 250mgQuote-basedNMR, HPLC, MSDS, Certificate of Analysis
GenScriptRP117811mg, 5mg, 10mg$71–$350HPLC, Mass Spec, Solubility Data
AnaSpecAS-283281mg, 5mg, 10mg$110–$480Peer-Reviewed Citations, Technical Data
Fisher ScientificNC08922831mg$165Vendor Specifications

Properties

CAS Number

153045-21-7

Product Name

CEF20

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C₄₂H₇₄N₁₀O₁₂S

Molecular Weight

943.16

InChI

InChI=1S/C42H74N10O12S/c1-19(2)17-27(47-35(56)25(43)18-29(44)54)37(58)49-31(21(5)6)41(62)52-15-12-13-28(52)38(59)46-26(14-16-65-11)36(57)48-30(20(3)4)39(60)45-23(9)34(55)51-33(24(10)53)40(61)50-32(22(7)8)42(63)64/h19-28,30-33,53H,12-18,43H2,1-11H3,(H2,44,54)(H,45,60)(H,46,59)(H,47,56)(H,48,57)(H,49,58)(H,50,61)(H,51,55)(H,63,64)/t23-,24+,25-,26-,27-,28-,30-,31-,32-,33-/m0/s1

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.